Phosphine compounds, like Di-o-tolylchlorophosphine, are generally used as ligands in the field of catalysis . They can form complexes with transition metals, which are then used to catalyze various chemical reactions . The specific procedures for using these catalysts can vary widely depending on the reaction being catalyzed.
In pharmaceuticals, compounds like Di-o-tolylchlorophosphine could potentially be used in the synthesis of new drugs . The specific methods of application would depend on the drug being synthesized.
In agrochemicals, phosphine compounds could potentially be used in the synthesis of new pesticides or fertilizers . Again, the specific methods of application would depend on the product being synthesized.
In dye stuff, phosphine compounds could potentially be used in the synthesis of new dyes . The specific methods of application would depend on the dye being synthesized.
In drug delivery, phosphine compounds could potentially be used in the development of new drug delivery systems . The specific methods of application would depend on the delivery system being developed.
Di-o-tolylchlorophosphine is an organophosphorus compound with the molecular formula and a molecular weight of 248.69 g/mol. It is characterized by the presence of two o-tolyl groups attached to a phosphorus atom, along with a chlorine substituent. The compound appears as a viscous liquid, typically white to yellow in color, and has a melting point of approximately 57°C and a boiling point ranging from 174 to 178°C at reduced pressure (3 mmHg) . Its structure can be represented as follows:
InChI=1/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Di-o-tolylchlorophosphine is known for its utility in various
The reactivity of di-o-tolylchlorophosphine is influenced by its phosphorus center, which can undergo oxidation or coordination with various metals.
Di-o-tolylchlorophosphine can be synthesized through several methods:
The synthesis typically requires careful handling due to the moisture sensitivity of the starting materials and the hazardous nature of phosphorus chlorides.
Di-o-tolylchlorophosphine finds applications in various fields:
Research on interaction studies involving di-o-tolylchlorophosphine primarily focuses on its reactivity with metals and other nucleophiles. The compound’s ability to coordinate with transition metals makes it valuable in catalysis and organic synthesis. Understanding these interactions helps elucidate its role in various chemical transformations.
Di-o-tolylchlorophosphine shares structural similarities with other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Di-p-tolylchlorophosphine | Two p-tolyl groups | Different substitution pattern affects reactivity |
Bis(2-methylphenyl)phosphinous chloride | Two 2-methylphenyl groups | Increased steric hindrance compared to di-o-tolyl |
Dichlorobis(tri-o-tolylphosphine)palladium(II) | Tri-o-tolyl groups + Palladium | Acts as a catalyst in more complex cross-coupling reactions |
Di-o-tolylchlorophosphine is unique due to its specific arrangement of o-tolyl groups and its resultant chemical properties that facilitate diverse applications in organic chemistry.
Corrosive